molecular formula C15H16Cl2F3N5O B10960790 2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]acetamide

2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]acetamide

Cat. No.: B10960790
M. Wt: 410.2 g/mol
InChI Key: CVEHXAAVIVITLS-UHFFFAOYSA-N
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Description

2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a trifluoromethyl group, a cyclopropyl group, and two pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrazole rings: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formation of the cyclopropyl group: This can be done through cyclopropanation reactions using diazo compounds or other cyclopropanating agents.

    Coupling of the pyrazole rings: The final step involves the coupling of the two pyrazole rings through a suitable linker, such as an acetamide group, using coupling reagents like carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro groups in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]acetamide
  • **2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(4-ethyl-1H-pyrazol-1-yl)propyl]acetamide

Uniqueness

The uniqueness of 2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]acetamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H16Cl2F3N5O

Molecular Weight

410.2 g/mol

IUPAC Name

2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-[3-(4-chloropyrazol-1-yl)propyl]acetamide

InChI

InChI=1S/C15H16Cl2F3N5O/c16-10-6-22-24(7-10)5-1-4-21-11(26)8-25-13(9-2-3-9)12(17)14(23-25)15(18,19)20/h6-7,9H,1-5,8H2,(H,21,26)

InChI Key

CVEHXAAVIVITLS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=NN2CC(=O)NCCCN3C=C(C=N3)Cl)C(F)(F)F)Cl

Origin of Product

United States

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